molecular formula C12H17NO2 B2876189 N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide CAS No. 1795491-30-3

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide

Cat. No.: B2876189
CAS No.: 1795491-30-3
M. Wt: 207.273
InChI Key: GMHBFDYOQFSZRV-UHFFFAOYSA-N
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Description

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide (CAS 1795491-30-3) is a synthetic organic compound with a molecular formula of C12H17NO2 and a molecular weight of 207.27 g/mol . This molecule features a furan-3-yl heterocyclic ring system attached to a propan-2-yl backbone, which is further linked to a pent-4-enamide group. The compound is offered with high purity for research and development purposes . Compounds incorporating furan rings, like this one, are of significant interest in medicinal chemistry and drug discovery research due to their potential as structural motifs in biologically active molecules . The specific structural features of this amide derivative make it a valuable building block for the synthesis of more complex molecules and a candidate for use in biochemical assays . Researchers can utilize this compound as a chemical intermediate to explore new synthetic pathways or as a core structure in the development of novel therapeutic agents . The mechanism of action for research purposes is anticipated to involve interactions with biological targets, where the furan ring could facilitate binding to hydrophobic pockets within proteins, and the amide group may form critical hydrogen bonds with amino acid residues . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHBFDYOQFSZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=COC=C1)NC(=O)CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde and pent-4-enamide.

    Formation of Intermediate: The first step involves the reaction of furan-3-carboxaldehyde with a suitable reagent to form an intermediate, such as 1-(furan-3-yl)propan-2-ol.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with pent-4-enamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Compound A : R-N-(1-(benzyl(methyl)amino)propan-2-yl)-4-cyano-2-nitrobenzamide (Fig. 4, )
  • Key Differences: Backbone: Replaces the furan-3-yl group with a benzyl(methyl)amino substituent, altering electronic and steric properties. Synthetic Route: Synthesized via HATU/NMM-mediated coupling, a method applicable to the target compound but requiring optimization for furan compatibility .
Compound B : (S)-N-((S)-1-(benzylamino)-3-(1H-indol-3-yl)propan-2-yl)-2-((S)-2-(2-chloroacetamido)pent-4-enamido)pent-4-enamide (Derivative 39, )
  • Bioactivity: Designed as a peptidomimetic targeting viral proteases, suggesting that the enamide group in the target compound may similarly enhance protease inhibition .

Electronic and Physicochemical Properties

Property Target Compound Compound A Compound B
Aromatic Substituent Furan-3-yl (electron-rich) Benzyl(methyl)amino (polar) Indole (π-stacking capable)
Electrophilic Groups None Nitro, cyano Chloroacetamido
Solubility Moderate (amide + furan) Low (nitro/cyano groups) Low (hydrophobic indole)
Synthetic Accessibility Moderate High (established coupling) Low (multi-step synthesis)

Notes:

  • The furan ring in the target compound may improve solubility compared to purely aromatic analogs like Compound A .

Methodological Considerations

  • Synthesis : HATU/NMM coupling (as in Compound A) is viable for amide bond formation in the target compound, but furan stability under these conditions requires verification .
  • Computational Analysis : Tools like Multiwfn could elucidate electron density distributions in the furan-enamide system, aiding in predicting reactivity or binding modes .

Biological Activity

N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide is a synthetic compound that has garnered attention in various biological research contexts due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where xx, yy, zz, and ww denote the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The furan ring contributes to its unique properties, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways, leading to therapeutic effects such as:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes like tyrosinase, which is critical in melanin production. For instance, derivatives of furan have been noted for their potent inhibition of mushroom tyrosinase with IC50 values in the low micromolar range .
  • Antimicrobial Activity : Some studies indicate that compounds containing furan rings exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Research has demonstrated that furan-based compounds can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and modulation of apoptotic pathways.

Biological Activity Data Table

Activity TypeDescriptionReference
Enzyme InhibitionInhibitory effects on tyrosinase
AntimicrobialActivity against bacterial strains
AnticancerInduction of apoptosis in cancer cell lines

Case Studies

  • Tyrosinase Inhibition Study :
    A study focused on the synthesis of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives found that certain compounds exhibited strong inhibitory activity against tyrosinase. The most potent compound showed an IC50 value significantly lower than that of kojic acid, a standard inhibitor .
  • Antimicrobial Screening :
    Another investigation assessed the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Apoptosis Induction in Cancer Cells :
    Research on furan derivatives demonstrated their capability to trigger apoptosis in specific cancer cell lines through increased reactive oxygen species (ROS) production and mitochondrial dysfunction. This highlights the therapeutic potential of this compound in oncology .

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